4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

Drug design QSAR Lead optimization

4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone (CAS 898751-20-7) is a synthetic diarylpropanone featured by a distinctive tetra-halogenation pattern encompassing both chloro and fluoro substituents across its two aromatic rings. With a molecular formula of C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.14 g/mol, it belongs to the halogenated propiophenone class, which occupies a well-validated niche as synthetic intermediates and bioactive scaffold precursors in medicinal chemistry.

Molecular Formula C15H10Cl2F2O
Molecular Weight 315.1 g/mol
CAS No. 898751-20-7
Cat. No. B1343523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
CAS898751-20-7
Molecular FormulaC15H10Cl2F2O
Molecular Weight315.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C15H10Cl2F2O/c16-10-2-3-13(14(19)8-10)15(20)4-1-9-5-11(17)7-12(18)6-9/h2-3,5-8H,1,4H2
InChIKeyDIIOCGLBHBEFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Find 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7: A Halogenated Propiophenone for Specialized Medicinal Chemistry


4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone (CAS 898751-20-7) is a synthetic diarylpropanone featured by a distinctive tetra-halogenation pattern encompassing both chloro and fluoro substituents across its two aromatic rings . With a molecular formula of C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.14 g/mol, it belongs to the halogenated propiophenone class, which occupies a well-validated niche as synthetic intermediates and bioactive scaffold precursors in medicinal chemistry [1]. The compound's ortho-fluoro substitution on the A-ring and meta-chloro/fluoro substitution on the B-ring create uniquely skewed electronic and steric profiles, positioning it as a valuable intermediate in the development of targeted anticancer agents and CNS-active molecules [2].

Why Procuring 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7 Demands Precise Specification


Within the halogenated propiophenone family, small changes in halogen identity, position, and count produce disproportionate effects on receptor binding, metabolic stability, and synthetic utility. The dual-halogen substitution pattern on each ring of 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7—specifically the 2'-fluoro/4'-chloro A-ring and 3-chloro/5-fluoro B-ring—imparts regiochemical and stereoelectronic properties that are not replicated by analogs even a single substituent away or one halogen different . For example, removing the 2'-fluoro group (→ 4'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone) fundamentally alters the A-ring electrophilicity profile and metabolic soft-spot landscape; relocating the 4'-chloro to the 3'-position changes the molecular shape and dipole moment vector. In the phenylpropiophenone anticancer SAR published by Ivković et al. (2013), the presence and electronic character of halogen substituents were quantitatively linked to differential cytotoxic potency, with certain chloro/fluoro combinations yielding IC₅₀ differences of over 5-fold across cell lines [1]. Such steep SAR gradients mean that generic substitution with a 'similar-looking' analog—even one sharing the propiophenone core—cannot be relied upon to reproduce the reactivity, pharmacokinetics, or biological activity profile for which this compound was selected in a given discovery program.

Quantitative Differentiation Evidence for 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7 vs. Analogs


Distinct Halogen Occupancy at Four Positions Yields Unique Physicochemical Parameters Relative to Mono-/Di-Halogenated Analogs

The target compound uniquely places four halogen atoms across two rings (2'-fluoro, 4'-chloro, 3-chloro, 5-fluoro), while the most common structural analogs—such as 4'-chloro-3-phenylpropiophenone (CAS 674767-23-8) or 3-(3-chloro-5-fluorophenyl)propiophenone—carry only one to two halogens. This elevated halogen count increases lipophilicity and alters the electrostatic potential surface. In the Ivković et al. (2013) SAR study on phenylpropiophenone derivatives, quantitative models demonstrated that halogen substitution patterns on both phenyl rings significantly impact antiproliferative activity, with chloro and fluoro contributions independently quantified [1].

Drug design QSAR Lead optimization

Ortho-Fluoro Substitution on the A-Ring Confers Conformational and Metabolic Advantages Not Shared by 3'- or 4'-Only Mono-Substituted Analogs

The 2'-fluoro group in CAS 898751-20-7 serves as both an electronic modulator and a metabolic blocking group at a position prone to CYP450-mediated oxidation in unsubstituted propiophenones. In the propafenone analog class, it has been established that ortho-fluoro substitution on the A-ring reduces oxidative metabolism and can bias the carbonyl conformation. Comparatively, the analog 4'-chloro-3-(3-chloro-5-fluorophenyl)propiophenone (which lacks the 2'-fluoro) is predicted to exhibit greater susceptibility to A-ring para-hydroxylation, a known clearance pathway for phenylpropiophenones .

Metabolic stability Conformational restriction Medicinal chemistry

Anticancer Potency Differentiation: Chloro/Fluoro Substitution Patterns Drive ≥5-Fold IC₅₀ Shifts in Phenylpropiophenone Series

The Ivković et al. (2013) study systematically evaluated twelve halo-substituted phenylpropiophenone and chalcone derivatives against six cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, K562), enabling direct comparison of the impact of halogen identity and position on antiproliferative IC₅₀ values. Analogs with chloro and fluoro substituents on both rings exhibited significantly modulated activity compared to mono-substituted or unsubstituted baseline compounds. For instance, across the panel, IC₅₀ differences exceeding 5-fold were recorded between compounds differing by only one halogen position [1]. A related investigation into beta-alkylaminopropiophenone derivatives demonstrated that chloro-substitution pattern determined whether compounds achieved >70% inhibition of Ehrlich ascites carcinoma in vivo in CF1 mice versus negligible activity for analogs with alternative substitution [2].

Anticancer activity Cytotoxicity Structure-activity relationship

Halogen-Mediated Enhancement of Enzyme Inhibitory Potential: Chloro/Fluoro Aryl Fragments Are Privileged in Kinase and TRPM5 Agonist Chemotypes

The 3-chloro-5-fluorophenyl fragment present in the target compound is a privileged substructure in multiple bioactive chemotypes. In a 2022 TRPM5 agonist discovery program, the (1R,3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile lead (compound 39) demonstrated target selectivity versus TRPA1, TRPV1, TRPV4, TRPM4, and TRPM8, as well as in vivo efficacy in a mouse gastrointestinal motility model [1]. In the kinase inhibitor domain, the 3-chloro-5-fluorophenyl motif appears recurrently in ATP-competitive inhibitors, where the halogen combination contributes to hinge-region binding affinity [2]. The target compound uniquely combines this pharmacophoric B-ring with a halogenated A-ring bearing both ortho-fluoro and para-chloro substituents—a combination that simultaneously tunes electrophilicity and provides a handle for further derivatization via the ketone carbonyl.

Enzyme inhibition Kinase targeting CNS pharmacology

Recommended Application Scenarios for 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS 898751-20-7


Cancer Cell Line Panel Screening for Halogen-Dependent Antiproliferative SAR

The compound's tetra-halogenated scaffold is positioned for use as a reference probe in systematic anticancer SAR campaigns. The quantitative SAR models established in the phenylpropiophenone derivative class demonstrate that IC₅₀ values shift by ≥5-fold across HeLa, Fem-X, PC-3, MCF-7, LS174, and K562 cell lines depending on halogen identity and position [1]. Procuring CAS 898751-20-7 enables direct experimental benchmarking against mono- and di-halogenated analogs to map the contribution of each additional halogen to antiproliferative potency.

Lead Optimization of CNS-Penetrant Candidates Requiring Metabolic Stability at the A-Ring

The 2'-fluoro substituent on the A-ring provides metabolic protection at a site known to undergo CYP-mediated hydroxylation in non-fluorinated propiophenone analogs [1]. For CNS drug development programs where CAS 898751-20-7 has been identified as a candidate intermediate for conditions including anxiety disorders, epilepsy, and neuropathic pain [2], this specific fluoro-substitution pattern is critical and cannot be substituted by a 2'-H or 2'-chloro analog without altering the metabolic stability profile.

TRPM5 and Kinase Target-Focused Library Synthesis Using the 3-Chloro-5-Fluorophenyl Pharmacophore

The 3-chloro-5-fluorophenyl fragment is a validated pharmacophore in TRPM5 agonists (lead compound 39 showing target selectivity versus five related TRP channels and in vivo GI motility efficacy [1]) and in ATP-competitive kinase inhibitors [2]. CAS 898751-20-7 uniquely couples this fragment with a 4-chloro-2-fluorophenyl ketone moiety, enabling parallel exploration of both ring systems in a single synthetic intermediate. The ketone carbonyl further permits reductive amination, Grignard addition, or oxime formation, offering divergent synthetic access to multiple target-focused libraries.

Prochiral Ketone Reduction for Chiral Secondary Alcohol Synthesis

The prochiral ketone group in CAS 898751-20-7, flanked by two differentially substituted aromatic rings, provides a substrate for asymmetric reduction to chiral secondary alcohols [1]. Such chiral alcohols serve as key intermediates for pharmaceuticals requiring stereochemically defined benzylic centers. The electronic asymmetry imparted by the 2'-fluoro versus 4'-chloro substituents on the A-ring enhances the facial selectivity of enzymatic or chemocatalytic ketoreductases, providing synthetic value that symmetric or mono-halogenated analogs cannot offer.

Quote Request

Request a Quote for 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.